Levofenfluramine
Overview
Description
It is the levorotatory enantiomer of fenfluramine, a compound that was once used clinically as an anorectic agent for the treatment of obesity . due to its association with cardiovascular conditions such as valvular heart disease and pulmonary hypertension, fenfluramine and its enantiomers were discontinued .
Mechanism of Action
Target of Action
Levofenfluramine primarily targets serotonin receptors, specifically the 5-HT 2B and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, appetite, and sleep .
Mode of Action
This compound acts as a potent releaser of serotonin . It has been shown to have approximately 1/3 of the efficacy of dexfenfluramine, another enantiomer of fenfluramine . This compound also behaves as a dopamine receptor antagonist .
Biochemical Pathways
This compound’s action intersects several pathways involved in the excitation/inhibition balance . Its serotonin-releasing action affects the serotonergic pathways, influencing mood and appetite . Its dopamine antagonist action affects dopaminergic pathways, which are implicated in reward and motivation .
Pharmacokinetics
The elimination half-life of fenfluramine, the racemic form of the compound, has been reported as ranging from 13 to 30 hours . This suggests that this compound, being an enantiomer of fenfluramine, may have similar pharmacokinetic properties .
Result of Action
This is thought to be due to its dopamine antagonist action, which could counteract the appetite-suppressant effects of its serotonergic action . This compound is thought to contribute only to unwanted side effects .
Biochemical Analysis
Biochemical Properties
Levofenfluramine has been shown to act as a relatively potent releaser of serotonin . It interacts with serotonin receptors, specifically 5-HT 2B and 5-HT 2C receptors . These interactions are thought to contribute to unwanted side effects .
Cellular Effects
This compound has varying effects on cells. It has been shown to act as a dopamine receptor antagonist , which could theoretically cancel out the serotonergically-mediated appetite suppressant effects of the compound . This is speculation and has not been proven .
Molecular Mechanism
This compound exerts its effects at the molecular level through a combination of indirect serotonin releasing agent and direct serotonin receptor agonist activities . It also behaves as a dopamine receptor antagonist .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to be well tolerated when used at a dosage of 0.2–0.7 mg/kg/day with a maximum of 30 mg .
Metabolic Pathways
This compound is partially converted in vivo to active metabolites by cytochrome P450 (CYP) 1A2, CYP2B6, and CYP2D6, with additional metabolism by CYP2C9, CYP2C19, and CYP3A4 .
Preparation Methods
The synthesis of levofenfluramine involves several steps:
Reaction with Acetic Anhydride: The acetic acid derivative is then reacted with acetic anhydride and a catalyst to form 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive Amination: The final step involves reductive amination of the propan-2-one derivative with ethylamine using a borohydride reducing agent to yield this compound.
Chemical Reactions Analysis
Levofenfluramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of amphetamine derivatives.
Biology: Research has focused on its effects on neurotransmitter release and receptor interactions.
Comparison with Similar Compounds
Levofenfluramine is compared with other similar compounds such as:
Fenfluramine: The racemic form of the compound, used clinically as an anorectic agent.
Dexfenfluramine: The dextrorotatory enantiomer, responsible for the appetite suppressant properties of fenfluramine.
Norfenfluramine: A metabolite of fenfluramine, also a serotonin releasing agent.
This compound is unique in that it contributes primarily to the side effects rather than the therapeutic effects of fenfluramine .
Properties
IUPAC Name |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191009 | |
Record name | Levofenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37577-24-5 | |
Record name | (-)-Fenfluramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37577-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofenfluramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOFENFLURAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953A94Y45B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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